molecular formula C17H21N6O4P B15285065 (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate;Beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(Betar)-1H-pyrazole-1-propanenitrile, phosphate

(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate;Beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(Betar)-1H-pyrazole-1-propanenitrile, phosphate

カタログ番号: B15285065
分子量: 404.4 g/mol
InChIキー: JFMWPOCYMYGEDM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ruxolitinib phosphate is a potent inhibitor of Janus kinase (JAK) 1 and 2, used primarily in the treatment of myelofibrosis, polycythemia vera, and steroid-refractory graft-versus-host disease. It is marketed under various brand names, including Jakafi, Jakavi, and Opzelura.

準備方法

Synthetic Routes and Reaction Conditions: Ruxolitinib phosphate is synthesized through a multi-step chemical process. The initial steps involve the formation of intermediate compounds, which are then reacted under specific conditions to produce the final product. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: On an industrial scale, the production of ruxolitinib phosphate involves large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the final product meets stringent quality standards.

化学反応の分析

Types of Reactions: Ruxolitinib phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its synthesis and for modifying its structure to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions include intermediate compounds and by-products, which are carefully separated and purified to obtain the final ruxolitinib phosphate product.

科学的研究の応用

Ruxolitinib phosphate has a wide range of applications in scientific research, including:

  • Chemistry: Used in the study of JAK/STAT signaling pathways and the development of new kinase inhibitors.

  • Biology: Investigated for its role in immune cell differentiation and proliferation.

  • Medicine: Applied in clinical trials for various hematological disorders and autoimmune diseases.

  • Industry: Utilized in the production of pharmaceuticals and as a research tool in drug discovery.

作用機序

Ruxolitinib phosphate exerts its effects by inhibiting the activity of JAK1 and JAK2, which are involved in the signaling pathways that regulate immune responses and hematopoiesis. By blocking these pathways, ruxolitinib phosphate reduces inflammation and abnormal blood cell production, leading to its therapeutic effects.

Molecular Targets and Pathways: The primary molecular targets of ruxolitinib phosphate are JAK1 and JAK2, which are part of the JAK/STAT signaling pathway. This pathway is crucial for the regulation of various cellular processes, including cell growth, differentiation, and immune function.

類似化合物との比較

  • Momelotinib

  • Pacritinib

  • Other JAK inhibitors in development

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

特性

IUPAC Name

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;phosphoric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6.H3O4P/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H3,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMWPOCYMYGEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N6O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。